
N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications in several diseases. PBT2 is a member of the 8-hydroxyquinoline class of compounds, which are known for their metal-chelating properties. PBT2 has been shown to have a high affinity for copper and zinc ions, and this property has been linked to its therapeutic effects.
Wirkmechanismus
The mechanism of action of PBT2 involves its ability to chelate copper and zinc ions, which are known to play a role in the pathogenesis of several diseases. PBT2 has been shown to reduce the levels of copper and zinc ions in the brain, which in turn reduces the formation of toxic protein aggregates and oxidative stress. PBT2 has also been shown to increase the levels of neurotransmitters such as dopamine, which are depleted in several neurodegenerative diseases.
Biochemical and physiological effects:
PBT2 has been shown to have several biochemical and physiological effects, including reducing the levels of copper and zinc ions in the brain, reducing the formation of toxic protein aggregates, increasing the levels of neurotransmitters such as dopamine, and reducing oxidative stress. These effects have been linked to PBT2's potential therapeutic applications in several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PBT2 in lab experiments is its high affinity for copper and zinc ions, which allows for the selective chelation of these ions. This property also allows for the reduction of toxic protein aggregates and oxidative stress, which are key features of several diseases. However, one of the limitations of using PBT2 in lab experiments is its potential toxicity at high concentrations, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on PBT2, including:
1. Further studies on the mechanism of action of PBT2 and its effects on different diseases.
2. Development of novel formulations of PBT2 that can improve its pharmacokinetic properties and reduce its potential toxicity.
3. Clinical trials to evaluate the safety and efficacy of PBT2 in different diseases.
4. Studies on the potential use of PBT2 in combination with other drugs for the treatment of different diseases.
5. Development of biomarkers to monitor the therapeutic effects of PBT2 in different diseases.
Conclusion:
PBT2 is a small molecule drug that has been extensively studied for its potential therapeutic applications in several diseases. PBT2's ability to chelate copper and zinc ions, reduce toxic protein aggregates, and increase neurotransmitter levels has been linked to its potential therapeutic effects. Further research is needed to fully understand the mechanism of action of PBT2 and its potential therapeutic applications in different diseases.
Wissenschaftliche Forschungsanwendungen
PBT2 has been extensively studied for its potential therapeutic applications in several diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In Alzheimer's disease, PBT2 has been shown to reduce the levels of amyloid-beta plaques and tau protein, which are the hallmark features of the disease. In Huntington's disease, PBT2 has been shown to reduce the accumulation of mutant huntingtin protein, which is responsible for the neurodegeneration seen in the disease. In Parkinson's disease, PBT2 has been shown to increase dopamine levels and reduce oxidative stress, which are key features of the disease.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-10-11-4-3-7-16-9-11)14-8-12-5-1-2-6-13(12)19-14/h3-4,7-9H,1-2,5-6,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVBVULKBKSKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



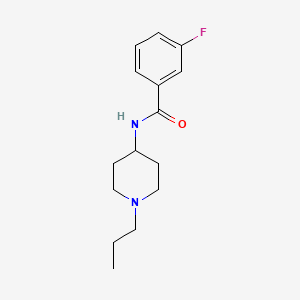
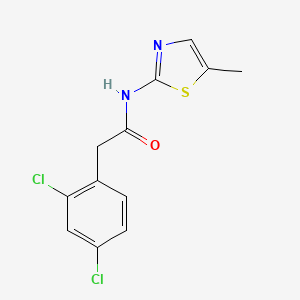
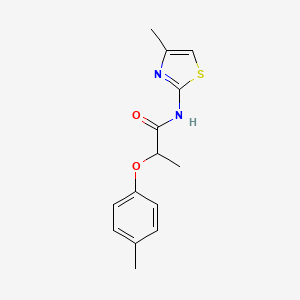
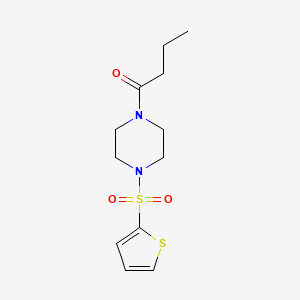
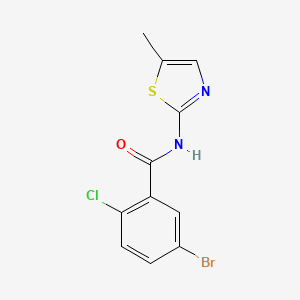
![1-[(4-isobutylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4432771.png)
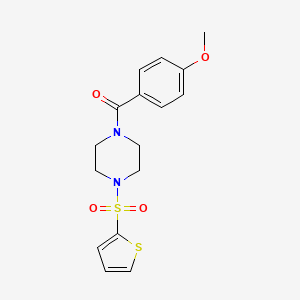
![N-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)acetamide](/img/structure/B4432783.png)
![1-(2-furylmethyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}piperidine-3-carboxamide](/img/structure/B4432790.png)
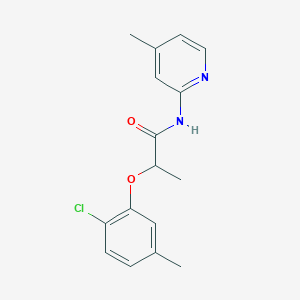
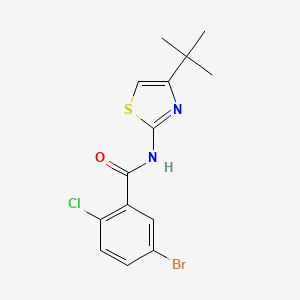

![2-{4-[(2,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4432820.png)
![methyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4432827.png)